REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:8](=[N:20]O)[CH2:9][C:10]2[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][N:11]=2)[CH:5]=[CH:6][CH:7]=1.CS(Cl)(=O)=O.CCN(CC)CC.O>COCCOC.C(OCC)(=O)C>[F:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:9]=[C:10]3[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][N:11]3[N:20]=2)[CH:5]=[CH:6][CH:7]=1
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Name
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1-(3-fluorophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone oxime
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Quantity
|
5 g
|
Type
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reactant
|
Smiles
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FC=1C=C(C=CC1)C(CC1=NC=C(C=C1)C(F)(F)F)=NO
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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COCCOC
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Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
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CS(=O)(=O)Cl
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Name
|
|
Quantity
|
4.8 mL
|
Type
|
reactant
|
Smiles
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CCN(CC)CC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
FeCl3
|
Quantity
|
27 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
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Setpoint
|
-5 °C
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Type
|
CUSTOM
|
Details
|
The suspension was stirred at −5° C. for 10-15 min
|
Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
to maintain the temperature at or below 0° C
|
Type
|
ADDITION
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Details
|
After the addition
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Type
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TEMPERATURE
|
Details
|
the suspension was warmed to room temperature
|
Type
|
CUSTOM
|
Details
|
the reaction to completion
|
Type
|
STIRRING
|
Details
|
After an additional 0.5 h stirring
|
Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
the suspension was filtered into a clean flask
|
Type
|
WASH
|
Details
|
to wash the salt cake
|
Type
|
TEMPERATURE
|
Details
|
The resultant dark solution was heated to 70° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the ethyl acetate layer was washed with 1 M HCl (50 ml)
|
Type
|
FILTRATION
|
Details
|
The solution was filtered through a short plug of silica
|
Type
|
CUSTOM
|
Details
|
to remove any residual iron salts
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under reduced pressure
|
Reaction Time |
12.5 (± 2.5) min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)C1=NN2C(C=CC(=C2)C(F)(F)F)=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.32 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |